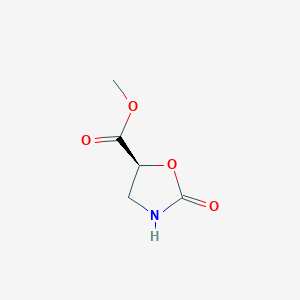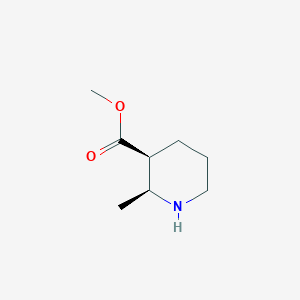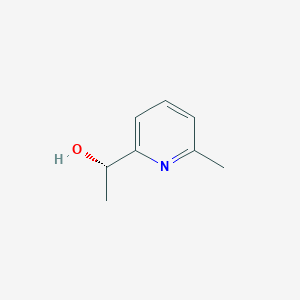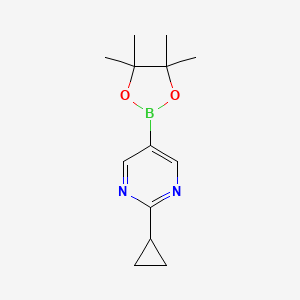
N-(4-Isobutoxybenzyl)-1-propanamine
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pH, etc.).Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reactants, products, and reaction conditions. The mechanism of the reaction may also be included.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Novel Compound Synthesis
- Bulky Alkylaminophenol Chelates : A study by Olesiejuk et al. (2018) describes the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, showcasing the potential of structurally demanding N,O-ligands in coordination chemistry. This process involves the Mannich reaction and further functionalization, highlighting the complex synthesis capabilities of related compounds Olesiejuk et al., 2018.
Biochemical Applications
- Hemoglobin Adducts : Sabbioni et al. (2000) explored the formation of isocyanate-specific hemoglobin adducts in rats exposed to 4,4'-methylenediphenyl diisocyanate, illustrating the biochemical interaction potential of related compounds with proteins. This research highlights the use of N-substituted compounds in studying the biochemistry of exposure to industrial chemicals Sabbioni et al., 2000.
Material Science and Catalysis
- Catalytic Studies of Magnesium Complexes : Ejfler et al. (2010) reported on the synthesis, characterization, and catalytic studies of magnesium complexes with aminophenolates, indicating the relevance of N-substituted compounds in catalysis and material science Ejfler et al., 2010.
Analytical Characterization
- Designer Drugs Analysis : Brandt et al. (2015) conducted an analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, which are structurally related to N-(4-Isobutoxybenzyl)-1-propanamine. This study showcases the analytical challenges and solutions in differentiating and identifying isomers of psychoactive substances Brandt et al., 2015.
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It may also include information on safe handling and disposal.
Direcciones Futuras
This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.
Propiedades
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-9-15-10-13-5-7-14(8-6-13)16-11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJVQNMJFISESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isobutoxybenzyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)

![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)




![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)


![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

